Cas no 1211581-39-3 (2-(2-Chloropyrimidin-4-yl)acetic acid)
2-(2-Chloropyrimidin-4-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Chloropyrimidine-4-acetic acid
- 2-(2-Chloropyrimidin-4-yl)acetic acid
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- Inchi: 1S/C6H5ClN2O2/c7-6-8-2-1-4(9-6)3-5(10)11/h1-2H,3H2,(H,10,11)
- InChI Key: NDQWAPSFPLRBGZ-UHFFFAOYSA-N
- SMILES: ClC1=NC=CC(CC(=O)O)=N1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 154
- XLogP3: 0.7
- Topological Polar Surface Area: 63.1
2-(2-Chloropyrimidin-4-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A039000661-1g |
2-Chloropyrimidine-4-acetic acid |
1211581-39-3 | 98% | 1g |
$1258.31 | 2023-09-04 | |
| Alichem | A039000661-5g |
2-Chloropyrimidine-4-acetic acid |
1211581-39-3 | 98% | 5g |
$3498.49 | 2023-09-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2314-100MG |
2-(2-chloropyrimidin-4-yl)acetic acid |
1211581-39-3 | 95% | 100MG |
¥ 1,254.00 | 2023-04-05 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2314-250MG |
2-(2-chloropyrimidin-4-yl)acetic acid |
1211581-39-3 | 95% | 250MG |
¥ 2,006.00 | 2023-04-05 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2314-500MG |
2-(2-chloropyrimidin-4-yl)acetic acid |
1211581-39-3 | 95% | 500MG |
¥ 3,346.00 | 2023-04-05 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2314-1G |
2-(2-chloropyrimidin-4-yl)acetic acid |
1211581-39-3 | 95% | 1g |
¥ 5,016.00 | 2023-04-05 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2314-5G |
2-(2-chloropyrimidin-4-yl)acetic acid |
1211581-39-3 | 95% | 5g |
¥ 15,048.00 | 2023-04-05 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2314-10G |
2-(2-chloropyrimidin-4-yl)acetic acid |
1211581-39-3 | 95% | 10g |
¥ 25,080.00 | 2023-04-05 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2314-100mg |
2-(2-chloropyrimidin-4-yl)acetic acid |
1211581-39-3 | 95% | 100mg |
¥1254.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2314-250mg |
2-(2-chloropyrimidin-4-yl)acetic acid |
1211581-39-3 | 95% | 250mg |
¥2007.0 | 2024-04-25 |
2-(2-Chloropyrimidin-4-yl)acetic acid Suppliers
2-(2-Chloropyrimidin-4-yl)acetic acid Related Literature
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on 2-(2-Chloropyrimidin-4-yl)acetic acid
Introduction to 2-(2-Chloropyrimidin-4-yl)acetic acid (CAS No. 1211581-39-3) and Its Emerging Applications in Chemical Biology and Medicine
2-(2-Chloropyrimidin-4-yl)acetic acid, identified by the chemical identifier CAS No. 1211581-39-3, is a heterocyclic organic compound that has garnered significant attention in the fields of chemical biology and pharmaceutical research. This compound belongs to the pyrimidine derivatives class, a family of molecules known for their diverse biological activities and therapeutic potential. The structural motif of 2-(2-Chloropyrimidin-4-yl)acetic acid incorporates a chlorinated pyrimidine ring linked to an acetic acid moiety, which endows it with unique chemical properties that make it a valuable scaffold for drug discovery and molecular probes.
The chloropyrimidine core of this compound is particularly noteworthy, as it serves as a versatile pharmacophore in medicinal chemistry. Pyrimidine derivatives have long been recognized for their role in modulating various biological pathways, including DNA replication, transcription, and cell signaling. The introduction of a chlorine atom at the 2-position of the pyrimidine ring enhances the electrophilicity of the molecule, making it more reactive in nucleophilic substitution reactions. This reactivity is exploited in synthetic chemistry to derivatize the compound into more complex structures with tailored biological activities.
In recent years, 2-(2-Chloropyrimidin-4-yl)acetic acid has been explored as a key intermediate in the synthesis of novel therapeutic agents. Its structural features make it an attractive building block for designing molecules that interact with biological targets such as kinases, transcription factors, and enzymes involved in metabolic pathways. One of the most promising applications of this compound is in the development of inhibitors targeting aberrant signaling pathways associated with cancer and inflammatory diseases.
Recent studies have highlighted the potential of 2-(2-Chloropyrimidin-4-yl)acetic acid in oncology research. Researchers have demonstrated that derivatives of this compound can selectively inhibit specific tyrosine kinases, which are overexpressed in many cancer cell lines. By binding to the active site of these kinases, the compounds disrupt downstream signaling cascades that promote cell proliferation and survival. Preliminary clinical trials have shown encouraging results in preclinical models, suggesting that further development could lead to new treatment strategies for patients with advanced malignancies.
Beyond its applications in oncology, 2-(2-Chloropyrimidin-4-yl)acetic acid has also been investigated for its immunomodulatory properties. The compound has been found to modulate immune cell function by interacting with receptors on lymphocytes and macrophages. This capability makes it a candidate for developing therapies aimed at suppressing excessive immune responses in autoimmune diseases or enhancing immune surveillance against pathogens. Additionally, its ability to influence cytokine production suggests potential applications in vaccines and immunotherapies.
The synthetic utility of 2-(2-Chloropyrimidin-4-yl)acetic acid extends beyond its direct biological applications. The chloropyrimidine moiety allows for facile functionalization through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the construction of biaryl and heteroaryl compounds with enhanced binding affinity and selectivity. These transformations have been leveraged to generate libraries of novel small molecules for high-throughput screening (HTS) campaigns aimed at identifying lead compounds for drug development.
Advances in computational chemistry have further accelerated the discovery process by allowing researchers to predict the binding modes and pharmacokinetic properties of 2-(2-Chloropyrimidin-4-yl)acetic acid derivatives before experimental validation. Machine learning models trained on large datasets of bioactive compounds have demonstrated remarkable accuracy in predicting molecular interactions, thereby streamlining the optimization pipeline. This integration of computational methods with traditional synthetic approaches has significantly reduced the time and cost associated with drug discovery programs.
The growing interest in 2-(2-Chloropyrimidin-4-yl)acetic acid is also driven by its role as a tool compound in chemical biology research. The ability to modify its structure allows scientists to probe fundamental questions about protein-protein interactions, enzyme mechanisms, and cellular pathways. For instance, fluorescently labeled derivatives of this compound have been used as probes to visualize intracellular localization and dynamics of target proteins. Such tools are invaluable for understanding disease mechanisms at a molecular level and for developing targeted diagnostic assays.
In conclusion, 2-(2-Chloropyrimidin-4-yl)acetic acid (CAS No. 1211581-39-3) represents a promising scaffold for therapeutic innovation with diverse applications spanning oncology, immunology, and drug discovery technologies. Its unique structural features enable versatile chemical modifications, making it an indispensable tool for medicinal chemists seeking to develop next-generation therapeutics. As research continues to uncover new biological functions and synthetic methodologies, the potential applications of this compound are expected to expand further, reinforcing its importance in modern chemical biology and pharmaceutical sciences.
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